N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a sulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide typically involves multiple steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of the benzamide group.
Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination could involve the use of chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Unique due to its specific combination of functional groups.
N-(5-Chloro-2-hydroxyphenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the nitro group.
N-(5-Chloro-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
CAS No. |
494835-36-8 |
---|---|
Molecular Formula |
C25H33ClN2O6S |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-dodecylsulfonylbenzamide |
InChI |
InChI=1S/C25H33ClN2O6S/c1-2-3-4-5-6-7-8-9-10-11-16-35(33,34)20-14-12-19(13-15-20)25(30)27-22-17-21(26)23(28(31)32)18-24(22)29/h12-15,17-18,29H,2-11,16H2,1H3,(H,27,30) |
InChI Key |
SSPZAIXEMDDUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.